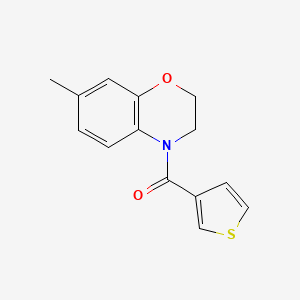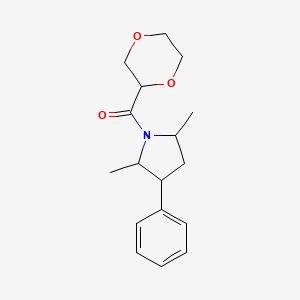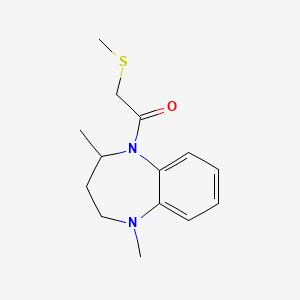
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, also known as DIMBOA-Me, is a naturally occurring compound that belongs to the group of benzoxazinoids. It is found in many cereal crops, including wheat, maize, and rye, as well as in other plants such as broccoli and cauliflower. DIMBOA-Me has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms.
Mecanismo De Acción
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in insects and fungi. It has been shown to inhibit the activity of chitinase, an enzyme involved in the synthesis of chitin, a major component of insect exoskeletons. This leads to the disruption of insect growth and development. This compound has also been shown to inhibit the activity of various fungal enzymes, leading to the disruption of fungal cell walls and cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This compound has also been found to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis or cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone in lab experiments is its natural origin, which makes it a potential alternative to synthetic pesticides and other chemicals. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone. One area of research is the development of new methods for the synthesis of this compound, which may make it more accessible for use in lab experiments and other applications. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new insecticides and antifungal agents. Finally, the study of the potential anti-cancer properties of this compound may lead to the development of new cancer treatments.
Métodos De Síntesis
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone involves several steps, including the extraction of the compound from its natural source, purification, and chemical modification. The most common method for the synthesis of this compound is through the methylation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using diazomethane. The resulting compound is then purified using chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms. It has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. This compound has also been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
Propiedades
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-2-3-13-14(10-11)19-9-6-16(13)15(17)12-4-7-18-8-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRCSNDCIBHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

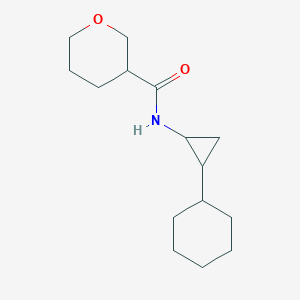
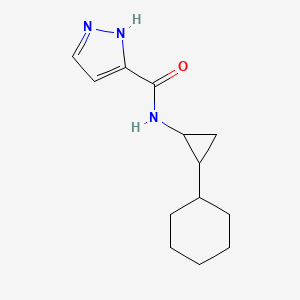
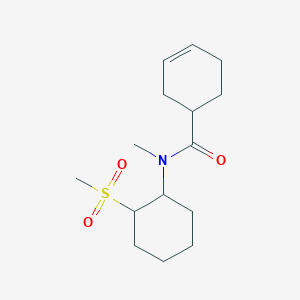

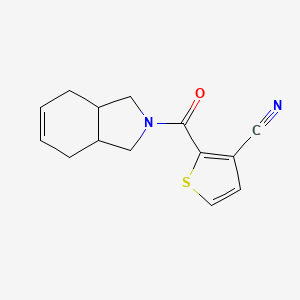

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
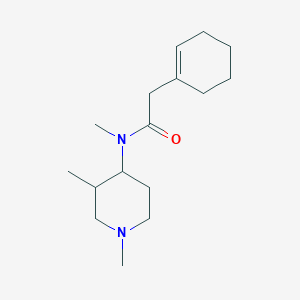
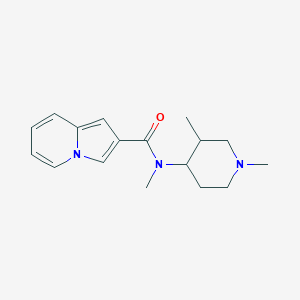
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
